2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoic acid
Description
2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoic acid is a synthetic amino acid derivative featuring a benzyloxycarbonyl (Z) protecting group on the α-amino moiety and a 3-hydroxy-3-(pyridin-2-yl) substituent on the propanoic acid backbone. The Z-group enhances stability during synthetic procedures, while the pyridine ring and hydroxyl group confer unique electronic and hydrogen-bonding properties. This compound is structurally tailored for applications in medicinal chemistry, particularly as a building block for protease inhibitors or metal-chelating agents. Its molecular formula is inferred as C₁₆H₁₅N₂O₅ (approximate molecular weight: ~315.3 g/mol), though exact values require further experimental validation.
Properties
Molecular Formula |
C16H16N2O5 |
|---|---|
Molecular Weight |
316.31 g/mol |
IUPAC Name |
3-hydroxy-2-(phenylmethoxycarbonylamino)-3-pyridin-2-ylpropanoic acid |
InChI |
InChI=1S/C16H16N2O5/c19-14(12-8-4-5-9-17-12)13(15(20)21)18-16(22)23-10-11-6-2-1-3-7-11/h1-9,13-14,19H,10H2,(H,18,22)(H,20,21) |
InChI Key |
FOXKUFMCLITAFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C(C2=CC=CC=N2)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation of the Protected Amino Acid Intermediate
Step 1: Synthesis of N-Benzyloxycarbonyl amino precursor
- Reagents: Benzyl chloroformate (Cbz-Cl), amino acid precursor (e.g., amino-propanoic acid derivative).
- Conditions: Conducted in an organic solvent such as dichloromethane (DCM) or ethanol with a base like sodium bicarbonate or triethylamine to facilitate carbamate formation.
- Reaction: The amino group reacts with Cbz-Cl under mild basic conditions at 0–25°C, forming the N-Cbz protected amino acid.
R-NH2 + Cbz-Cl → R-NH-C(O)O-CH2-Ph (N-Cbz amino acid)
Notes: This step ensures the amino group is protected against undesired side reactions in subsequent steps.
Hydroxylation at the β-Position
Step 2: Regioselective hydroxylation
- Reagents: Oxidizing agents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄).
- Conditions: Typically performed in a biphasic solvent system (e.g., tert-butanol/water) at controlled temperatures (0–25°C).
- Reaction: The hydroxyl group is introduced selectively at the β-position of the amino acid backbone.
In-depth Note: The regioselectivity can be enhanced using directing groups or by employing chiral catalysts to favor the formation of the desired stereoisomer.
Incorporation of the Pyridin-2-yl Group
Step 3: Coupling with 2-pyridyl derivatives
- Reagents: 2-pyridyl boronic acids or halides, palladium catalysts (e.g., Pd(PPh₃)₄), and base (e.g., K₂CO₃).
- Conditions: Cross-coupling reactions (Suzuki-Miyaura coupling) performed in polar aprotic solvents like DMF or dioxane at elevated temperatures (80–120°C).
- Reaction: The pyridin-2-yl moiety is attached at the desired position via C–C bond formation.
Ar-X + Pyridine-2-yl-B(OH)₂ → Pyridin-2-yl-aryl (via Pd catalysis)
Deprotection and Final Hydrolysis
Step 4: Removal of protecting groups and hydrolysis
- Reagents: Hydrogenolysis (H₂ gas with Pd/C catalyst) to remove the Cbz group; aqueous base (NaOH, KOH) for hydrolysis of ester groups.
- Conditions: Hydrogenation at room temperature under atmospheric pressure; hydrolysis at 0–35°C.
- Reaction: The Cbz group is cleaved, and ester groups are hydrolyzed to free acids, yielding the target compound.
Purification and Isolation
| Technique | Purpose | Conditions |
|---|---|---|
| Column chromatography | Purify intermediates and final product | Silica gel, eluents such as ethyl acetate/hexanes |
| Recrystallization | Enhance purity | Solvent systems like ethanol/water or acetone/water |
| Preparative HPLC | Final purification for high purity | Reverse-phase columns, gradient elution |
Critical Parameters and Optimization
| Parameter | Recommended Range | Notes |
|---|---|---|
| Reaction temperature | 0–35°C | To control regioselectivity and prevent side reactions |
| pH during hydrolysis | 4–6 | To minimize hydrolysis of sensitive groups |
| Reaction time | 4–24 hours | Dependent on scale and reagents |
Notes and Precautions
- Inert atmosphere : Use nitrogen or argon during sensitive steps to prevent oxidation.
- Solvent choice : Use anhydrous solvents where moisture-sensitive reactions occur.
- Monitoring : Employ TLC, HPLC, or LC-MS to monitor reaction progress and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The benzyloxycarbonyl group can be removed through catalytic hydrogenation.
Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the benzyloxycarbonyl group would yield the free amine .
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect the amino group during chemical reactions, preventing unwanted side reactions. The hydroxyl and pyridinyl groups can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Research Findings and Discussion
Synthetic Efficiency: MPI14c, a furan-containing analog, was synthesized in 88% yield, suggesting robust methods for Z-protected amino acids . The target compound’s pyridin-2-yl group may require optimized coupling conditions due to steric hindrance.
Protecting Group Dynamics : The Z-group (benzyloxycarbonyl) offers stability under acidic conditions compared to the acid-labile tert-butoxycarbonyl (Boc) group in ’s compounds .
Biological Interactions : Pyridin-2-yl’s electron-deficient nature enhances π-π stacking in protein binding, unlike furan’s electron-rich system in MPI14c . Imidazole-containing analogs () show superior metal coordination .
Fluorine Effects : Difluoromethylphenyl derivatives () exhibit increased metabolic stability due to fluorine’s electronegativity, a trait absent in the target compound .
Biological Activity
2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoic acid (CAS No. 2059932-24-8) is an organic compound with potential biological activity, particularly in medicinal chemistry. This compound features a benzyloxycarbonyl-protected amino group, a hydroxyl group, and a pyridinyl moiety, which contribute to its reactivity and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 316.31 g/mol. The structure includes key functional groups that are pivotal for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₂O₅ |
| Molecular Weight | 316.31 g/mol |
| CAS Number | 2059932-24-8 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through hydrogen bonding and coordination with metal ions. The benzyloxycarbonyl group protects the amino functionality, allowing for selective reactions without compromising the compound's integrity during synthesis or application.
Anticancer Activity
A notable area of interest is the compound's potential anticancer activity. Compounds containing pyridine rings have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that derivatives of pyridine exhibit significant cytotoxic effects in various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of related pyridine derivatives, several compounds demonstrated IC50 values in the micromolar range against prostate (LNCaP, PC-3) and breast (T47-D) cancer cell lines. Although specific data for our compound are not available, the structural similarities suggest it may exhibit comparable effects.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyridine Derivative A | LNCaP | 10.20 |
| Pyridine Derivative B | T47-D | 1.33 |
| Pyridine Derivative C | PC-3 | 3.29 |
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions that include:
- Protection of the Amino Group : Using benzyl chloroformate in a basic medium.
- Introduction of Hydroxyl Group : Through oxidation reactions using potassium permanganate.
- Pyridinyl Group Coupling : Utilizing palladium-catalyzed coupling reactions.
These synthetic strategies highlight the compound's versatility in organic synthesis and its potential as an intermediate in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
